N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound featuring a triazole ring, an azetidine ring, and a pyridazine ring
Mechanism of Action
Target of Action
The compound N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a derivative of the triazole class of compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
The mode of action of triazole compounds typically involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 enzymes . The phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is incorporated in the structures due to its ability to form hydrogen bonds . .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to bind with different enzymes and receptors . .
Pharmacokinetics
The pharmacokinetics of triazole compounds generally involve good pharmacodynamic and pharmacokinetic profiles, and low toxicity . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given that triazole compounds are known to show versatile biological activities , the molecular and cellular effects could be diverse.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) under mild conditions.
Azetidine Ring Formation: The azetidine ring is usually formed through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Pyridazine Ring Synthesis: The pyridazine ring can be synthesized through condensation reactions involving hydrazine derivatives and dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and azetidine rings, using oxidizing agents like hydrogen
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O/c24-16(14-9-18-23(21-14)13-5-2-1-3-6-13)22-10-12(11-22)19-15-7-4-8-17-20-15/h1-9,12H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXPLQFUMKYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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